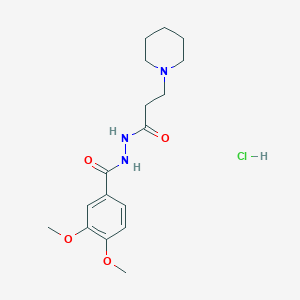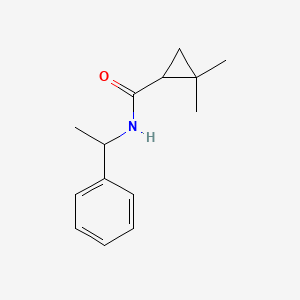
3,4-dimethoxy-N'-(3-piperidin-1-ylpropanoyl)benzohydrazide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxy-N’-(3-piperidin-1-ylpropanoyl)benzohydrazide;hydrochloride is a complex organic compound that belongs to the class of benzohydrazides. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N’-(3-piperidin-1-ylpropanoyl)benzohydrazide;hydrochloride typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzoic acid with hydrazine hydrate to form 3,4-dimethoxybenzohydrazide. This intermediate is then reacted with 3-(1-piperidinyl)propanoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N’-(3-piperidin-1-ylpropanoyl)benzohydrazide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
3,4-dimethoxy-N’-(3-piperidin-1-ylpropanoyl)benzohydrazide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N’-(3-piperidin-1-ylpropanoyl)benzohydrazide;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis, leading to altered neuronal signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethoxy-N’-(3-phenyl-2-propenylidene)benzohydrazide
- 2,3,4-trimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-ylidene)benzohydrazide
Uniqueness
3,4-dimethoxy-N’-(3-piperidin-1-ylpropanoyl)benzohydrazide;hydrochloride is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other benzohydrazides and contributes to its diverse range of applications in scientific research.
Properties
IUPAC Name |
3,4-dimethoxy-N'-(3-piperidin-1-ylpropanoyl)benzohydrazide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4.ClH/c1-23-14-7-6-13(12-15(14)24-2)17(22)19-18-16(21)8-11-20-9-4-3-5-10-20;/h6-7,12H,3-5,8-11H2,1-2H3,(H,18,21)(H,19,22);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXDTLBGYSMXHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)CCN2CCCCC2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5101318.png)
![2-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl-methylamino]ethanol](/img/structure/B5101324.png)

![N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexan-1-amine](/img/structure/B5101335.png)
![(4-methoxy-3-biphenylyl)[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]amine](/img/structure/B5101341.png)

![N-(3-{[(4-butoxyphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B5101354.png)
![1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone trifluoroacetate](/img/structure/B5101356.png)
![1-(dimethoxymethyl)-17-(2,3-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5101369.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5101379.png)
![N-(3-cyclopentylpropyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5101383.png)
![2-methoxy-N-[(2,3,4-trimethoxyphenyl)methyl]dibenzofuran-3-amine](/img/structure/B5101401.png)
![Diethyl 2-[5-(2,4-dimethylphenoxy)pentyl]propanedioate](/img/structure/B5101403.png)
![5-{[3-(1-azocanylcarbonyl)-5-isoxazolyl]methoxy}-2-methyl-1,3-benzothiazole](/img/structure/B5101410.png)
